molecular formula C11H15NO2 B14624897 sec-Butyl o-aminobenzoate CAS No. 56298-93-2

sec-Butyl o-aminobenzoate

Cat. No.: B14624897
CAS No.: 56298-93-2
M. Wt: 193.24 g/mol
InChI Key: LIXUXGBVCKMOIZ-UHFFFAOYSA-N
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Description

sec-Butyl o-aminobenzoate: is an organic compound that belongs to the class of aminobenzoates. It is an ester formed from the reaction of sec-butyl alcohol and o-aminobenzoic acid. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl o-aminobenzoate typically involves the esterification of o-aminobenzoic acid with sec-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:

o-Aminobenzoic acid+sec-Butyl alcoholH2SO4sec-Butyl o-aminobenzoate+H2O\text{o-Aminobenzoic acid} + \text{sec-Butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} o-Aminobenzoic acid+sec-Butyl alcoholH2​SO4​​sec-Butyl o-aminobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated from the product is also common to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: sec-Butyl o-aminobenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

sec-Butyl o-aminobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to other aminobenzoates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sec-Butyl o-aminobenzoate, particularly in its role as a local anesthetic, involves the inhibition of voltage-gated sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area.

Comparison with Similar Compounds

    Butyl aminobenzoate: Another ester of aminobenzoic acid, commonly used as a local anesthetic.

    Ethyl aminobenzoate: Known for its use in topical anesthetics.

    Methyl aminobenzoate: Used in various pharmaceutical formulations.

Uniqueness: sec-Butyl o-aminobenzoate is unique due to its specific ester group, which imparts different physical and chemical properties compared to its analogs. This uniqueness can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other aminobenzoates may not be as effective.

Properties

CAS No.

56298-93-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

butan-2-yl 2-aminobenzoate

InChI

InChI=1S/C11H15NO2/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3

InChI Key

LIXUXGBVCKMOIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1N

Origin of Product

United States

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